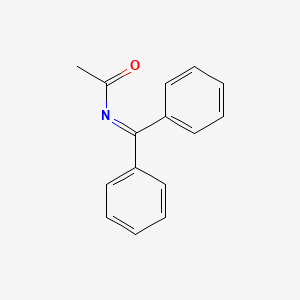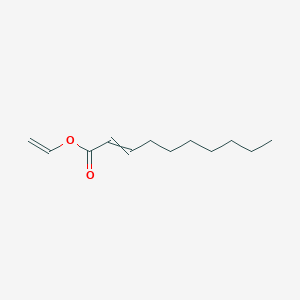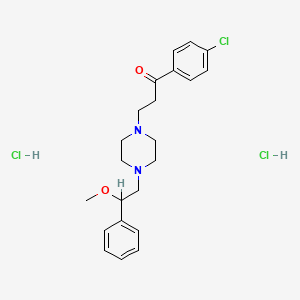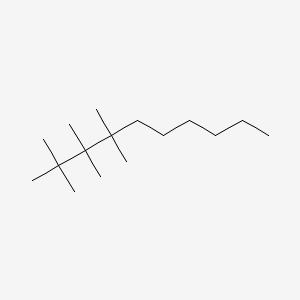
2,2,3,3,4,4-Hexamethyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4-Hexamethyldecane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that consists of a decane backbone with six methyl groups attached to the second, third, and fourth carbon atoms. This compound is part of a larger family of branched alkanes, which are known for their unique structural properties and varied applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexamethyldecane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the catalytic hydrogenation of a precursor compound, such as a hexamethylated alkene, in the presence of a metal catalyst like palladium or platinum. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the precursor compounds are subjected to catalytic hydrogenation. The process is optimized to maximize yield and purity, often involving multiple stages of purification, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4-Hexamethyldecane, like other alkanes, is relatively inert but can undergo several types of reactions under specific conditions:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Although already fully saturated, any unsaturated precursors can be reduced to form this compound.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of UV light or a radical initiator.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Substitution: Halogenated alkanes
Scientific Research Applications
2,2,3,3,4,4-Hexamethyldecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of branched alkanes and their reactivity.
Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4-Hexamethyldecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering membrane fluidity and permeability. Its effects are mediated through non-covalent interactions, such as van der Waals forces, with molecular targets like membrane lipids and proteins.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylpentane: Another branched alkane with similar structural features but fewer methyl groups.
2,2,3,3-Tetramethylbutane: A smaller branched alkane with a similar degree of branching.
2,2,3,3,4,4-Hexamethylhexane: A longer-chain analogue with similar branching.
Uniqueness
2,2,3,3,4,4-Hexamethyldecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its high degree of branching leads to lower boiling points and different reactivity compared to linear alkanes or less-branched isomers.
Properties
CAS No. |
27235-48-9 |
|---|---|
Molecular Formula |
C16H34 |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexamethyldecane |
InChI |
InChI=1S/C16H34/c1-9-10-11-12-13-15(5,6)16(7,8)14(2,3)4/h9-13H2,1-8H3 |
InChI Key |
SSCYWBFGEPBPAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C(C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


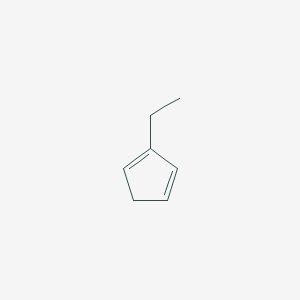

![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
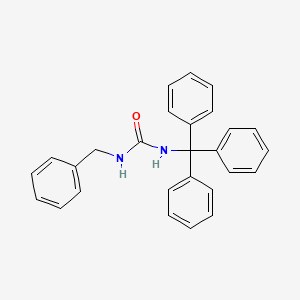
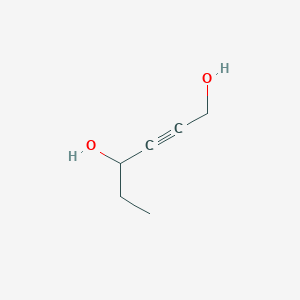
![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
